molecular formula C7H6N4O2 B1510950 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1214900-91-0

3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1510950
CAS No.: 1214900-91-0
M. Wt: 178.15 g/mol
InChI Key: ARTGYMTUPCCBDI-UHFFFAOYSA-N
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Description

3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic aromatic organic compound characterized by a triazolo[4,3-a]pyridine core with a methyl group at the 3-position and a nitro group at the 7-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate pyridine derivative. The process typically involves nitration, followed by cyclization to form the triazolo ring.

  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-mediated reactions, which offer a more efficient and rapid synthesis route. This method involves the use of microwave radiation to accelerate the reaction, reducing the overall reaction time and improving yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow chemistry techniques to ensure scalability and consistency. These methods are designed to optimize reaction conditions and minimize by-products, making the process more cost-effective and environmentally friendly.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation to form nitroso derivatives or further oxidized products.

  • Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the triazolo ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Amides, ethers, halides.

Scientific Research Applications

3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often engaging in redox reactions that can modulate cellular processes.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular metabolism, leading to therapeutic effects.

  • Redox Cycling: The nitro group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

Comparison with Similar Compounds

3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine is structurally similar to other triazolo[4,3-a]pyridine derivatives, but its unique substitution pattern gives it distinct chemical and biological properties. Some similar compounds include:

  • 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but without the nitro group, leading to different chemical behavior.

Properties

IUPAC Name

3-methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-5-8-9-7-4-6(11(12)13)2-3-10(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTGYMTUPCCBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738646
Record name 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214900-91-0
Record name 3-Methyl-7-nitro[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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